

# Spectroscopic and Structural Elucidation of Psiguadial D: A Technical Guide

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## Compound of Interest

Compound Name: *Guajadial D*

Cat. No.: *B1496070*

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## Introduction

Psiguadial D is a complex meroterpenoid isolated from the leaves of the guava plant, *Psidium guajava*. As a member of the sesquiterpenoid-based meroterpenoid class, its unique chemical architecture presents significant interest for natural product chemistry and drug discovery. The structural elucidation of Psiguadial D is critical for understanding its biological activity and for guiding further synthetic efforts. This technical guide provides a comprehensive overview of the spectroscopic data for Psiguadial D, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) analysis, complete with detailed experimental protocols and workflow visualizations.

## Spectroscopic Data of Psiguadial D

The definitive structure of Psiguadial D was established through extensive spectroscopic analysis. The following tables summarize the key quantitative data.

### Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

Parameter	Value	Reference
Molecular Formula	C <sub>30</sub> H <sub>34</sub> O <sub>5</sub>	[1]
Molecular Weight	474.59 g/mol	[1]
HRESIMS [M+H] <sup>+</sup>	m/z 475.2477 (calcd. for C <sub>30</sub> H <sub>35</sub> O <sub>5</sub> , 475.2479)	[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR experiments are fundamental to determining the carbon skeleton and relative stereochemistry of Psiguadial D. The following data were recorded in CDCl<sub>3</sub>.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Psiguadial D (500 MHz, CDCl<sub>3</sub>)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
1'	4.52	d	10.0
2' $\alpha$	2.15	m	
2' $\beta$	1.85	m	
3'	5.45	br s	
5'	1.80	m	
6' $\alpha$	1.55	m	
6' $\beta$	1.25	m	
7'	1.60	m	
9' $\alpha$	1.95	m	
9' $\beta$	1.75	m	
10'	1.45	m	
12'	4.85	s	
12'	4.70	s	
13'	1.70	s	
14'	0.95	d	6.5
15'	1.05	d	6.5
2-CHO	10.32	s	
4-CHO	10.30	s	
6-OH	13.78	s	
1"-7"	7.20-7.35	m	

Note: Data is based on that reported for Psiguadial D, referred to as compound 8 in the cited literature.[\[1\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Psiguadial D (125 MHz,  $\text{CDCl}_3$ )

Position	$\delta C$ (ppm)	Position	$\delta C$ (ppm)
1	108.8	9'	48.9
2	165.8	10'	35.8
3	105.2	11'	150.2
4	167.5	12'	109.8
5	102.9	13'	22.5
6	162.9	14'	21.5
1'	85.1	15'	29.8
2'	40.1	1"	138.5
3'	124.5	2", 6"	128.9
4'	135.2	3", 5"	128.3
5'	39.8	4"	126.8
6'	25.9	2-CHO	192.1
7'	34.2	4-CHO	192.5
8'	28.5		

Note: Data is based on that reported for Psiguadial D, referred to as compound 8 in the cited literature.[\[1\]](#)

## Infrared (IR) Spectroscopy

Specific IR data for Psiguadial D is not readily available in the cited literature. However, based on its functional groups and data from analogous Psidium meroterpenoids, the following characteristic absorption bands can be expected.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H stretch (phenolic)	3500 - 3200 (broad)
C-H stretch (aromatic/aliphatic)	3100 - 2850
C=O stretch (conjugated aldehyde)	1680 - 1640
C=C stretch (aromatic)	1600, 1475

## Experimental Protocols

The isolation and characterization of Psiguadial D involve a multi-step process, from extraction to purification and spectroscopic analysis.

### Isolation of Psiguadial D

- **Extraction:** Air-dried and powdered leaves of *Psidium guajava* are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, typically enriched with meroterpenoids, is concentrated.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a solvent gradient of increasing polarity (e.g., petroleum ether-acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Purification:** Fractions containing Psiguadial D are combined and further purified using preparative and semi-preparative High-Performance Liquid Chromatography (HPLC). A typical HPLC separation involves a C18 column with a mobile phase gradient of acetonitrile and water (containing 0.01% trifluoroacetic acid).[1] Psiguadial D was reported to be isolated with a retention time of 27.35 minutes under these conditions.[1]

### Spectroscopic Analysis

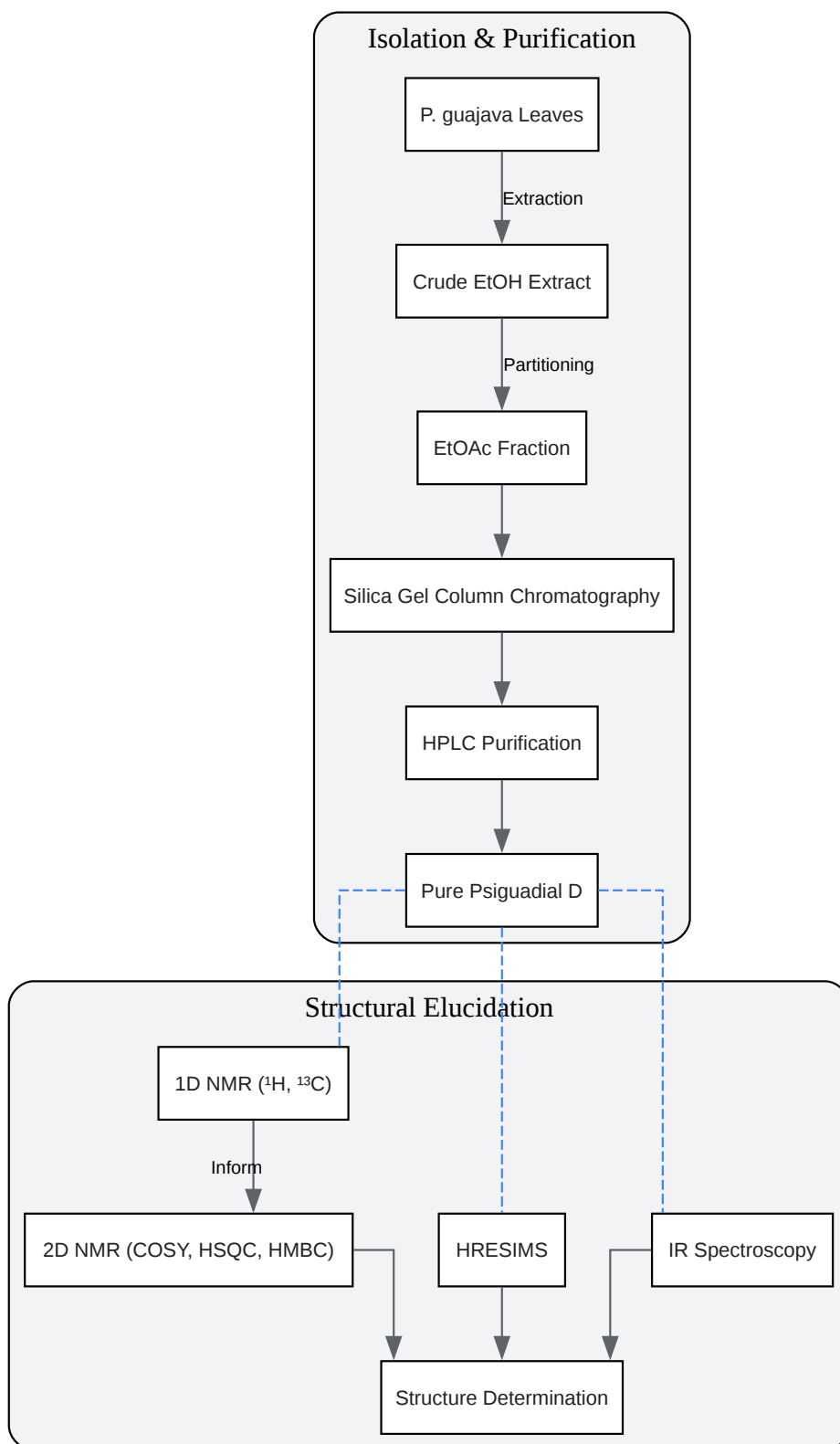
- **NMR Spectroscopy:**

- Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
- Sample Preparation: The purified sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR: A standard single-pulse sequence is used. Key parameters include a spectral width of  $\sim 16$  ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
- $^{13}\text{C}$  NMR: A standard proton-decoupled pulse sequence is used. Due to the lower sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (1024-4096) and a wider spectral width ( $\sim 240$  ppm) are required.
- 2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex structure.
- Mass Spectrometry:
  - Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
  - Analysis Mode: Data is acquired in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - Data Acquisition: A full scan is performed over a mass range of  $m/z$  100-1500 to determine the accurate mass of the parent ion, allowing for the unambiguous determination of the molecular formula.

## Visualizations

### Experimental and Analytical Workflow

The structural elucidation of a natural product like Psiguadial D follows a systematic workflow, integrating chromatographic separation with spectroscopic analysis.

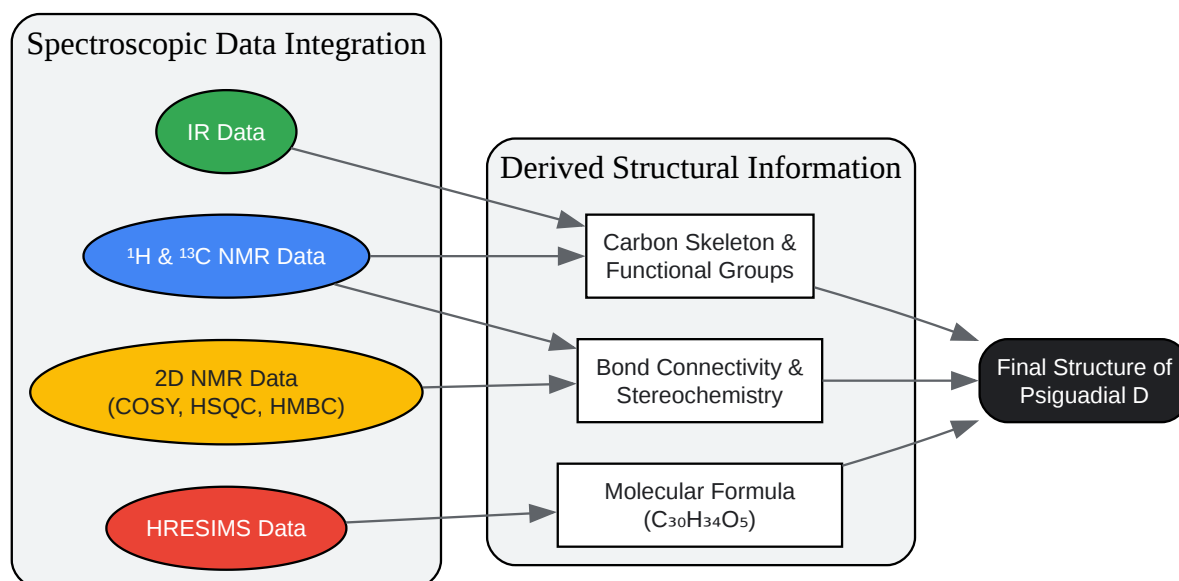


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Workflow for the isolation and structural analysis of Psiguadial D.

## Logical Integration of Spectroscopic Data

The interpretation of spectroscopic data is a deductive process where information from multiple techniques is combined to build a complete molecular structure.



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## References

- 1. researchgate.net [researchgate.net]
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